REACTION_CXSMILES
|
ClC1CCCCC1.[CH3:8][O:9][C:10]1[CH:17]=[CH:16][CH:15]=[C:12]([O:13][CH3:14])[CH:11]=1.[Li].[B:19](OC)([O:22]C)[O:20]C.Cl>C1COCC1.C1CCCCC1.O>[CH3:8][O:9][C:10]1[CH:17]=[CH:16][CH:15]=[C:12]([O:13][CH3:14])[C:11]=1[B:19]([OH:22])[OH:20] |^1:17|
|
Name
|
|
Quantity
|
120 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
20.88 g
|
Type
|
reactant
|
Smiles
|
ClC1CCCCC1
|
Name
|
|
Quantity
|
22.1 g
|
Type
|
reactant
|
Smiles
|
COC1=CC(OC)=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1CCCCC1
|
Name
|
|
Quantity
|
16.6 g
|
Type
|
reactant
|
Smiles
|
B(OC)(OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-50 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for another 30 minutes at −50° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added dropwise at the same temperature over a period of 15 minutes
|
Duration
|
15 min
|
Type
|
DISTILLATION
|
Details
|
are distilled off at 35° C. under reduced pressure
|
Type
|
ADDITION
|
Details
|
25 ml of methylcyclohexane are added to the product suspension
|
Type
|
FILTRATION
|
Details
|
the colorless product is filtered off with suction
|
Type
|
WASH
|
Details
|
is washed once with 25 ml of cold methylcyclohexane and once with 25 ml of cold water
|
Type
|
CUSTOM
|
Details
|
After drying
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C(=CC=C1)OC)B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.146 mol | |
AMOUNT: MASS | 26.5 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 91.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |